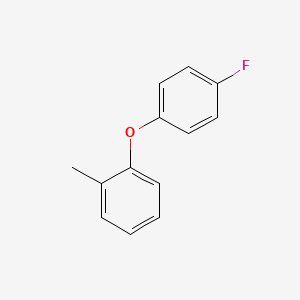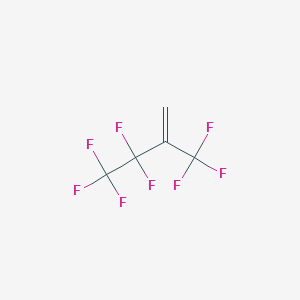
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene typically involves the fluorination of precursor compounds. One common method involves the reaction of 3,3,4,4,4-pentafluoro-2-butanol with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorinated alcohols or carboxylic acids.
Reduction: Hydrogenated derivatives with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure of the target molecules, affecting their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2,2-bis(trifluoromethyl)butanoic acid
- 3,3,4,4,4-Pentafluoro-2-pentafluoroethyl-2-trifluoromethylbutanal
Uniqueness
Compared to similar compounds, 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene stands out due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
189154-79-8 |
|---|---|
Fórmula molecular |
C5H2F8 |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5H2F8/c1-2(4(8,9)10)3(6,7)5(11,12)13/h1H2 |
Clave InChI |
NTJPBRSQUATARU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
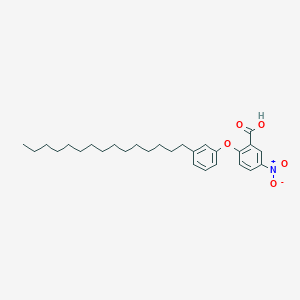

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
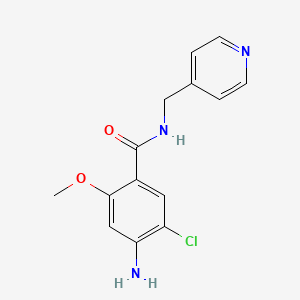
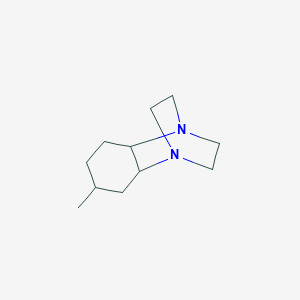
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
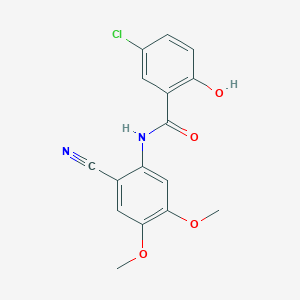
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
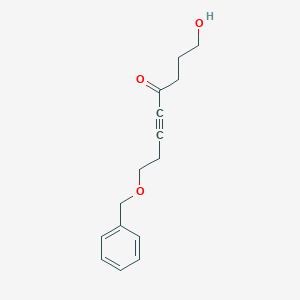
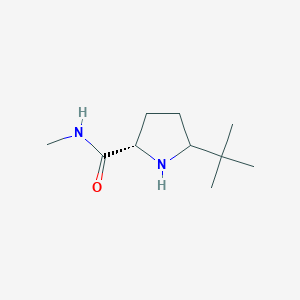
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
